molecular formula C8H7NO2 B112798 6-Aminophthalide CAS No. 57319-65-0

6-Aminophthalide

Cat. No.: B112798
CAS No.: 57319-65-0
M. Wt: 149.15 g/mol
InChI Key: ZIJZDNKZJZUROE-UHFFFAOYSA-N
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Description

6-Aminophthalide, also known as 6-amino-1,3-dihydro-2-benzofuran-1-one, is an organic compound with the molecular formula C8H7NO2. It is a derivative of phthalide and contains an amino group at the sixth position of the phthalide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminophthalide can be synthesized through several methods. One common method involves the reduction of 6-nitroisoindolin-1(3H)-one using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol (MeOH) and stirred overnight under a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving the reduction of 6-nitroisoindolin-1(3H)-one is likely scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Aminophthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas in methanol.

    Substitution: Acetyl chloride in the presence of a base for acetylation reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 6-Aminophthalide

This compound is unique due to the position of the amino group on the phthalide ring, which can influence its reactivity and the types of derivatives that can be synthesized. This positional difference can lead to variations in biological activity and chemical properties compared to similar compounds .

Properties

IUPAC Name

6-amino-3H-2-benzofuran-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJZDNKZJZUROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40205936
Record name 6-Aminophthalide
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Molecular Weight

149.15 g/mol
Source PubChem
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CAS No.

57319-65-0
Record name 6-Aminophthalide
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Synthesis routes and methods I

Procedure details

6-Nitrophthalide (14.0 g; J A Houbion, J A Miles and J A Paton, Organic Preparations and Procedures International, 11 (1), 27, 1979) in solution in acetic acid was hydrogenated over a palladium on carbon catalyst to give 6-aminophthalide (12.0 g; W R Vaughan and S L Baird, J. Amer. Chem. Soc. 68, 1314, 1946). 6-Aminophthalide (10.0 g) was converted, via the diazonium salt intermediate, to 6-chlorophthalide (8.5 g; J Tirouflet, Bull. soc. sci. Bretagne Spec. No 26, 7, 1951).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 6-nitroisobenzofuran-1(3H)-one (15.0 g, 0.0800 mol) in HCl/H2O (375 mL/125 mL) was added SnCl2-2H2O (75.0 g, 0.330 mol). The reaction mixture was heated at reflux for 4 h, quenched with water, and extracted with ethyl acetate (300 mL×3). The organic layer was dried over Na2SO4 was evaporated in vacuo to give 6-aminoisobenzofuran-1(3H)-one (10.0 g, 78%). 1H NMR (300 MHz, CDCl3) δ 7.23 (d, J=8.1, 1H), 7.13 (d, J=2.1, 1H), 6.98 (dd, J=8.1, 2.1, 1H), 5.21 (s, 2H), 3.99 (br s, 2H).
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15 g
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SnCl2-2H2O
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Synthesis routes and methods IV

Procedure details

To a solution of 6-nitroisobenzofuran-1(3H)-one (15 g, 0.080 mol) in HCl/H2O (375 mL/125 mL) was added SnCl2.2H2O (75 g, 0.33 mol). The reaction mixture was heated at reflux for 4 h before it was quenched with water and extracted with EtOAc (300 mL×3). The organics were dried over Na2SO4 and evaporated in vacuo to give 6-aminoisobenzofuran-1(3H)-one (10 g, 78%). 1H NMR (300 MHz, CDCl3) δ 7.23 (d, J=8.1, 1H), 7.13 (d, J=2.1, 1H), 6.98 (dd, J=8.1, 2.1, 1H), 5.21 (s, 2H), 3.99 (br s, 2H).
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15 g
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75 g
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375 mL
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Synthesis routes and methods V

Procedure details

Commercially available 6-nitro-1(3H)-isobenzofuranone (9.9 g, 55 mmol) was dissolved in a mixed solvent of tetrahydrofuran (20 ml)-methanol (60 ml), then 5% palladium-charcoal catalyst (1.5 g) was added thereto, and the mixture was stirred at room temperature for 20 hours under an atmosphere of hydrogen gas. The reaction mixture was filtered, and the solid was washed successively with ethyl acetate and methanol. The filtrate and washings were combined, and the resulting solution was concentrated under reduced pressure. The obtained solid was washed with ethyl acetate to give the title compound (6.21 g) as a crystalline solid. The washings were concentrated, and the residue was crystallized from a mixed solvent of ethyl acetate-hexane to give an additional amount of the title compound (0.95 g, total yield 87%).
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60 mL
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1.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-aminophthalide particularly interesting in terms of its fluorescence properties?

A1: Unlike the non-fluorescent phthalide, introducing an amino group at the 6th position drastically alters its photophysical behavior. This modification leads to a new long-wavelength absorption band and strong fluorescence. [] This fluorescence stems from efficient and stable excited-state charge separation, making this compound sensitive to solvent polarity and proticity. [] These characteristics position this compound derivatives as potential fluorescent probes for studying molecular dynamics over extended periods. []

Q2: How does this compound interact with metal cations, and what are the implications of this interaction?

A2: this compound derivatives containing picolylamino groups demonstrate a unique "fluorescence on-off" response in the presence of transition metal cations, specifically Cu²⁺. [] This interaction highlights their potential as sensitive and selective metal cation sensors. []

Q3: Can you elaborate on the structural features of this compound and its significance?

A3: this compound, also known as 6-amino-3H-isobenzofuran-1-one, exists as a planar molecule. [] Its crystal structure reveals supramolecular double chains formed through N—H⋯O hydrogen bonds. [] These structural features contribute to its stability and influence its interactions with other molecules.

Q4: How can this compound be chemically modified, and what are the potential benefits of these modifications?

A4: this compound acts as a versatile building block for synthesizing various derivatives. For instance, it reacts with aldehydes to yield arylidene aminophthalides. [] Introducing specific functional groups can be strategically employed to fine-tune its fluorescence properties, metal-binding affinity, and other functionalities, broadening its potential applications. []

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